molecular formula C13H19NO4 B14914077 Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Cat. No.: B14914077
M. Wt: 253.29 g/mol
InChI Key: LCYZQRCUACLCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate (CAS 1252434-71-1) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C13H19NO4 and a molecular weight of 253.30 g/mol, features a furan carboxylate scaffold linked to a 3-hydroxypiperidine moiety . This specific structure, containing hydrogen bond acceptors and donors, makes it a valuable intermediate in medicinal chemistry and drug discovery research for constructing more complex molecules . The compound has a calculated LogP of approximately 1.11 and a polar surface area of 63 Ų, which are important parameters for pharmacokinetic modeling . Researchers can identify the compound by its unique identifiers, including CAS Number 1252434-71-1, MDL number MFCD15480725, and InChI Key LCYZQRCUACLCDB-UHFFFAOYSA-N . Please note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. This compound may cause harmful effects upon ingestion, skin and eye irritation, and respiratory irritation .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 2-[(3-hydroxypiperidin-1-yl)methyl]furan-3-carboxylate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)11-5-7-18-12(11)9-14-6-3-4-10(15)8-14/h5,7,10,15H,2-4,6,8-9H2,1H3

InChI Key

LCYZQRCUACLCDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CN2CCCC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, leading to the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Core Structure Position 2 Substituent Position 3/4 Substituent Biological Relevance/Applications Reference
This compound Furan (3-Hydroxypiperidin-1-yl)methyl Ethyl carboxylate Potential CNS/antimicrobial agent (inferred) N/A
Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenylbenzofuran-3-carboxylate Benzofuran Phenyl Ethyl carboxylate Unspecified pharmacological activity
Ethyl 2-(3'-pyridyl)furan-3-carboxylate Furan 3-Pyridyl Ethyl carboxylate Intermediate in alkaloid synthesis
Ethyl 2-formylfuran-3-carboxylate Furan Formyl Ethyl carboxylate Precursor for drug candidates/agrochemicals
Ethyl 5-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)furan-3-carboxylate Furan (1,3-Dioxoisoindolin-2-yl)oxymethyl Ethyl carboxylate Unreported, likely protease inhibitor

Key Observations:

Pyridyl and formyl substituents introduce aromatic or electrophilic reactivity, diverging from the piperidine-based hydrogen-bonding capacity of the target compound.

Substituent Effects :

  • The 3-hydroxypiperidine group in the target compound provides a secondary alcohol, enabling hydrogen bonding and solubility adjustments critical for pharmacokinetics. In contrast, the 3-methylpiperidine in the benzofuran analog lacks this hydroxyl group, reducing polarity.
  • The phenyl group in the benzofuran derivative may enhance π-π stacking interactions with aromatic residues in biological targets.

Synthetic Utility :

  • Ethyl 2-formylfuran-3-carboxylate serves as a versatile aldehyde precursor for nucleophilic additions or condensations, whereas the target compound’s piperidine moiety may limit such reactivity but enhance target specificity.

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